molecular formula C17H18N2O2 B6031672 2-{[(2,5-dimethylphenyl)acetyl]amino}benzamide

2-{[(2,5-dimethylphenyl)acetyl]amino}benzamide

Cat. No.: B6031672
M. Wt: 282.34 g/mol
InChI Key: NHDSXMSTGYBQQG-UHFFFAOYSA-N
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Description

2-{[(2,5-Dimethylphenyl)acetyl]amino}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core structure with a 2,5-dimethylphenyl group and an acetylamino group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-dimethylphenyl)acetyl]amino}benzamide typically involves the acylation of 2,5-dimethylphenylamine with benzoyl chloride, followed by the introduction of an acetyl group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Acylation: 2,5-Dimethylphenylamine reacts with benzoyl chloride in the presence of a base to form N-(2,5-dimethylphenyl)benzamide.

    Acetylation: The resulting N-(2,5-dimethylphenyl)benzamide is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-dimethylphenyl)acetyl]amino}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced forms of the acetylamino group.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

2-{[(2,5-dimethylphenyl)acetyl]amino}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2,5-dimethylphenyl)acetyl]amino}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,6-Dimethylphenyl)-4-[(diethylamino)acetyl]amino]benzamide
  • **2-{[(2,5-Dimethylphenyl)amino]acetyl}-N-phenylhydrazinecarbothioamide

Uniqueness

2-{[(2,5-Dimethylphenyl)acetyl]amino}benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[2-(2,5-dimethylphenyl)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-11-7-8-12(2)13(9-11)10-16(20)19-15-6-4-3-5-14(15)17(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDSXMSTGYBQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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